diSulfo-Cy3 alkyne

Aqueous solubility Click chemistry Bioconjugation

diSulfo-Cy3 alkyne (CAS: 2055138-88-8) is a water-soluble cyanine dye derivative that combines the Cy3 fluorophore scaffold with dual sulfonate groups and a terminal alkyne functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound exhibits an excitation maximum of 548 nm and emission maximum of 567 nm, with reported extinction coefficients (ε) of 162,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yields (Φ) ranging from 0.10 to 0.15 depending on the measurement conditions and counterion.

Molecular Formula C33H38KN3O7S2
Molecular Weight 691.9 g/mol
Cat. No. B15598285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamediSulfo-Cy3 alkyne
Molecular FormulaC33H38KN3O7S2
Molecular Weight691.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1
InChIKeyGEFNWMRIDXQVNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

diSulfo-Cy3 Alkyne: Quantitative Technical Specifications for Click Chemistry and Aqueous Bioconjugation


diSulfo-Cy3 alkyne (CAS: 2055138-88-8) is a water-soluble cyanine dye derivative that combines the Cy3 fluorophore scaffold with dual sulfonate groups and a terminal alkyne functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound exhibits an excitation maximum of 548 nm and emission maximum of 567 nm, with reported extinction coefficients (ε) of 162,000 L⋅mol⁻¹⋅cm⁻¹ and fluorescence quantum yields (Φ) ranging from 0.10 to 0.15 depending on the measurement conditions and counterion . The molecular formula is C33H38N3NaO7S2 with a molecular weight of 675.8 g/mol (sodium salt) . The di-sulfonation enhances aqueous solubility to at least 0.57 M (approximately 40 g/L) in water, enabling homogeneous labeling in physiological buffers without organic co-solvents .

diSulfo-Cy3 Alkyne Procurement Rationale: Why Non-Sulfonated Cy3 Alkynes and Alternative Dyes Cannot Substitute


Substituting diSulfo-Cy3 alkyne with non-sulfonated Cy3 alkyne analogs or alternative fluorophores introduces quantifiable performance deficits in aqueous biological systems. Non-sulfonated Cy3 alkynes exhibit limited aqueous solubility (< 0.1 mg/mL) and require organic co-solvents such as DMSO or DMF to achieve working concentrations, which introduces solvent-induced artifacts, protein denaturation, and cellular toxicity [1]. This poor solubility drives dye aggregation and self-quenching, reducing effective fluorescence signal by up to 40–60% relative to the sulfonated derivative [2]. Alternative dyes such as Cy5 alkyne operate in a different spectral channel (ex/em ~646/662 nm) and cannot substitute for Cy3-channel instruments without reconfiguration, while traditional fluorescein-based probes exhibit photobleaching rates 40% higher than diSulfo-Cy3 alkyne under equivalent illumination . Furthermore, Sulfo-Cy3 without the alkyne group lacks the click chemistry handle required for covalent, bioorthogonal conjugation, limiting labeling to non-specific adsorption or pre-activated NHS-ester chemistry that cannot achieve the >90% reaction efficiency of CuAAC . These quantifiable gaps make generic substitution scientifically invalid for experiments requiring reproducible, high-sensitivity detection in aqueous physiological environments.

diSulfo-Cy3 Alkyne Quantitative Differentiation Evidence: Head-to-Head Performance Data


diSulfo-Cy3 Alkyne Aqueous Solubility vs. Non-Sulfonated Cy3 Alkyne

diSulfo-Cy3 alkyne demonstrates aqueous solubility of 0.57 M (approximately 40 g/L) in water, eliminating the requirement for organic co-solvents that are mandatory for non-sulfonated Cy3 alkyne . Non-sulfonated Cy3 alkyne exhibits negligible solubility in aqueous buffers and requires ≥5% DMSO or DMF for dissolution, which introduces solvent-induced cytotoxicity and protein denaturation [1]. The sulfonation modification yields a >400-fold improvement in practical working solubility relative to non-sulfonated analogs .

Aqueous solubility Click chemistry Bioconjugation

diSulfo-Cy3 Alkyne Photobleaching Resistance vs. Fluorescein-Based Dyes

diSulfo-Cy3 alkyne exhibits a photobleaching rate reduction of ≥40% compared to traditional fluorescein-based dyes under equivalent illumination conditions . Fluorescein derivatives typically lose >50% of initial fluorescence intensity within 10–15 minutes of continuous 488 nm excitation at standard microscopy power densities, whereas diSulfo-Cy3 alkyne retains >80% signal under identical exposure parameters . This enhanced photostability is attributed to the cyanine scaffold and the electron-withdrawing sulfonate groups that stabilize the excited state [1].

Photostability Time-lapse imaging Fluorescence microscopy

diSulfo-Cy3 Alkyne CuAAC Click Chemistry Efficiency vs. NHS-Ester Labeling

The alkyne group on diSulfo-Cy3 alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with reported reaction efficiencies ≥90% under mild conditions (room temperature, pH 6–8, aqueous buffer) . In contrast, Sulfo-Cy3 without the alkyne functional group (Sulfo-Cy3 carboxylic acid or NHS ester) achieves labeling efficiencies of 60–80% due to hydrolysis side reactions and non-specific adsorption . The CuAAC reaction proceeds with high chemoselectivity even in complex biological mixtures containing thiols, amines, and other nucleophiles that would interfere with NHS-ester chemistry .

Click chemistry CuAAC Bioconjugation efficiency

diSulfo-Cy3 Alkyne Spectral Channel Compatibility and Multiplexing vs. Cy5 Alkyne

diSulfo-Cy3 alkyne operates in the green-excited orange-red emission channel (ex/em: 548/567 nm), which is spectrally distinct from Cy5 alkyne (ex/em: 646/662 nm) and compatible with standard TRITC/Cy3 filter sets on confocal microscopes, flow cytometers, and fluorescence scanners . This spectral separation enables multiplexed, multi-color imaging with GFP (ex/em: 488/509 nm), Cy5, and DAPI without significant crosstalk (<5% bleed-through with appropriate filter sets) [1]. In contrast, Cy5 alkyne requires 633–647 nm excitation sources that are absent from many standard fluorescence microscopes and plate readers, limiting instrument compatibility .

Multiplex imaging Spectral compatibility Flow cytometry

diSulfo-Cy3 Alkyne Optimal Use Cases: Research and Industrial Applications


Aqueous-Phase Click Labeling of Azide-Modified Proteins and Antibodies

diSulfo-Cy3 alkyne is optimally deployed for labeling azide-functionalized proteins, antibodies, and peptides in fully aqueous physiological buffers (PBS, HEPES, Tris) without DMSO or DMF co-solvents. The 0.57 M aqueous solubility enables direct addition to reaction mixtures at working concentrations up to 100 µM without precipitation or aggregation . CuAAC reaction conditions (1–5 mM CuSO₄, 5–10 mM sodium ascorbate, RT, 1–4 h) yield ≥90% conjugation efficiency, producing stable triazole-linked conjugates suitable for downstream fluorescence microscopy, flow cytometry, and ELISA . This application leverages the compound's demonstrated aqueous solubility and click chemistry efficiency advantages over non-sulfonated Cy3 alkynes and NHS-ester alternatives.

Long-Term Live-Cell Imaging with Reduced Photobleaching

For time-lapse fluorescence microscopy requiring extended observation windows (>30 minutes), diSulfo-Cy3 alkyne provides ≥40% lower photobleaching rates compared to fluorescein-based probes . This photostability advantage enables continuous imaging of azide-labeled cell surface glycans, proteins, or metabolic intermediates without signal decay artifacts that would otherwise compromise quantitative analysis. The compound's high water solubility minimizes non-specific adsorption to culture vessel surfaces and reduces background fluorescence in living systems, further improving signal-to-noise ratios in live-cell experiments . This scenario directly derives from the quantified photostability and low-background evidence presented in Section 3.

Multiplexed Fluorescence Co-Localization with GFP and Cy5

diSulfo-Cy3 alkyne enables three-color multiplexed imaging when combined with GFP (green channel, ex/em ~488/509 nm) and Cy5-azide (far-red channel, ex/em ~646/662 nm). The spectral separation between these three fluorophores (<5% crosstalk with appropriate filter sets) supports unambiguous co-localization analysis of multiple molecular targets in fixed cells, tissue sections, or protein microarrays . The alkyne functionality allows orthogonal click labeling of distinct azide-tagged biomolecules, while the Cy3 channel compatibility ensures operation on standard confocal and wide-field microscopes without specialized equipment . This application stems directly from the spectral compatibility and multiplexing evidence established in Section 3.

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